tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C15H23N3O2 and a molecular weight of 277.36 g/mol . This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties, which include a piperidine ring substituted with an amino group and a pyridinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate typically begins with commercially available starting materials such as 4-piperidone and 3-aminopyridine.
Reaction Steps:
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperidines.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biochemical Studies: Used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine:
Pharmaceutical Research: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes by binding to their active sites.
Signal Transduction: It may interfere with signal transduction pathways by modulating receptor activity.
Comparison with Similar Compounds
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- 4-Amino-1-tert-butoxycarbonylpiperidine
Uniqueness:
- Structural Features: tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate is unique due to the presence of both a pyridinyl group and a piperidine ring, which imparts distinct chemical and biological properties.
- Reactivity: Its reactivity profile differs from similar compounds due to the specific positioning of functional groups .
Properties
IUPAC Name |
tert-butyl 4-amino-4-pyridin-3-ylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-14(2,3)20-13(19)18-9-6-15(16,7-10-18)12-5-4-8-17-11-12/h4-5,8,11H,6-7,9-10,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJSVRFWYHZVPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CN=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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